molecular formula C6H7NO3S B8572271 Pyridine, 2-(methylsulfonyl)-, 1-oxide CAS No. 75853-86-0

Pyridine, 2-(methylsulfonyl)-, 1-oxide

Cat. No.: B8572271
CAS No.: 75853-86-0
M. Wt: 173.19 g/mol
InChI Key: OLJBXRIUTKMNEB-UHFFFAOYSA-N
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Description

N-Oxidation Strategies for Pyridine (B92270) Core Functionalization

The introduction of an N-oxide functionality to the pyridine ring is a critical step that activates the heterocycle for further modifications and is a key feature of the target molecule. Several methods are available for this transformation, broadly categorized into stoichiometric oxidations using peroxy acids and catalytic protocols.

Peroxy acids are widely employed reagents for the N-oxidation of pyridines due to their reliability and generally high yields. Among these, m-Chloroperoxybenzoic acid (m-CPBA) is a common choice. The reaction is typically carried out in a chlorinated solvent, such as dichloromethane or chloroform, at or below room temperature. The electrophilic oxygen atom of the peroxy acid attacks the lone pair of electrons on the pyridine nitrogen, leading to the formation of the N-oxide and m-chlorobenzoic acid as a byproduct.

Hydrogen peroxide, in combination with a carboxylic acid like acetic acid, is another effective system for pyridine N-oxidation. This mixture forms a peroxycarboxylic acid in situ, which then acts as the oxidizing agent. This method is often favored due to the lower cost and reduced environmental impact of the reagents.

Table 1: Peroxy Acid Mediated N-Oxidation of Pyridine Derivatives

Oxidizing Agent Substrate Solvent Temperature (°C) Reaction Time (h) Yield (%)
m-CPBA 2-Substituted Pyridine Dichloromethane 0 - 25 2 - 24 85 - 95
H₂O₂ / Acetic Acid Pyridine Acetic Acid 70 - 80 3 - 6 70 - 90

Catalytic methods for N-oxidation offer advantages in terms of atom economy and milder reaction conditions. Ruthenium(III) chloride (RuCl₃) is a notable catalyst for this transformation, often used in conjunction with a stoichiometric oxidant like hydrogen peroxide or sodium periodate. The catalytic cycle is believed to involve the formation of a high-valent ruthenium-oxo species, which then transfers an oxygen atom to the pyridine nitrogen. This method can be particularly useful for substrates that are sensitive to strong peroxy acids.

Table 2: Ruthenium(III) Chloride Catalyzed N-Oxidation

Catalyst Oxidant Substrate Solvent Temperature (°C) Yield (%)
RuCl₃ (cat.) H₂O₂ 2-Substituted Pyridine Water/Acetonitrile 25 - 50 75 - 90
RuCl₃ (cat.) NaIO₄ Pyridine Dichloromethane/Water 0 - 25 80 - 95

The presence of substituents on the pyridine ring can influence the rate and regioselectivity of N-oxidation. Electron-donating groups generally accelerate the reaction by increasing the nucleophilicity of the nitrogen atom. Conversely, electron-withdrawing groups, such as the methylsulfonyl group in the target molecule, decrease the reactivity of the pyridine nitrogen towards electrophilic oxidation. This deactivation means that harsher reaction conditions or more potent oxidizing agents may be required to achieve N-oxidation. However, for a monosubstituted pyridine, the oxidation will invariably occur at the single nitrogen atom, making regioselectivity a non-issue in this specific context.

Introduction and Oxidation of the Sulfur Moiety

The synthesis of the target compound requires the presence of a methylsulfonyl group at the 2-position of the pyridine N-oxide ring. This is typically achieved through a two-step process: the introduction of a methylthio group, followed by its oxidation.

A common route to introduce a methylthio group at the 2-position of a pyridine ring is through the nucleophilic aromatic substitution (SNAr) reaction of a 2-halopyridine with a methylthiolate source, such as sodium thiomethoxide. This reaction is generally efficient, especially when the pyridine ring is activated by an electron-withdrawing group or an N-oxide functionality. An alternative approach involves the reaction of pyridine N-oxide with a methyl-sulfur electrophile, although this is less common.

The oxidation of the 2-(methylthio)pyridine intermediate to the final 2-(methylsulfonyl)pyridine can be achieved in a controlled manner. The oxidation proceeds in two stages: from the sulfide (B99878) to the sulfoxide (B87167), and then from the sulfoxide to the sulfone. The choice of oxidizing agent and reaction conditions determines the final oxidation state.

For the selective oxidation to the sulfoxide, milder oxidizing agents or a stoichiometric amount of a stronger oxidant are employed. Common reagents for this transformation include one equivalent of m-CPBA at low temperatures or sodium periodate.

To achieve the full oxidation to the sulfone, more forcing conditions or an excess of the oxidizing agent are required. Using two or more equivalents of m-CPBA or hydrogen peroxide in the presence of a catalyst, such as sodium tungstate, can effectively convert the sulfide or sulfoxide to the desired sulfone. The oxidation of the sulfur atom is generally facile and occurs without affecting the N-oxide group under appropriate conditions.

Table 3: Controlled Oxidation of 2-(Methylthio)pyridine Derivatives

Substrate Oxidizing Agent (Equivalents) Product Solvent Temperature (°C) Yield (%)
2-(Methylthio)pyridine m-CPBA (1.1) 2-(Methylsulfinyl)pyridine Dichloromethane -10 to 0 >90
2-(Methylthio)pyridine m-CPBA (2.2) 2-(Methylsulfonyl)pyridine Dichloromethane 0 to 25 >90
2-(Methylthio)pyridine N-oxide H₂O₂ / Na₂WO₄ 2-(Methylsulfonyl)pyridine N-oxide Acetic Acid/Water 50 - 70 80 - 95

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75853-86-0

Molecular Formula

C6H7NO3S

Molecular Weight

173.19 g/mol

IUPAC Name

2-methylsulfonyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C6H7NO3S/c1-11(9,10)6-4-2-3-5-7(6)8/h2-5H,1H3

InChI Key

OLJBXRIUTKMNEB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC=[N+]1[O-]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Advanced Coupling Reactions for Pyridine (B92270) N-Oxide Scaffolds

The functionalization of pyridine N-oxide scaffolds can be further advanced through various transition metal-catalyzed coupling reactions. These methods allow for the formation of carbon-carbon bonds, enabling the synthesis of a diverse range of substituted pyridine N-oxide derivatives.

Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the synthesis of 2-arylpyridine N-oxides. This method avoids the need for pre-functionalized organometallic reagents by directly coupling the C-H bond of the pyridine N-oxide with an aryl halide or another coupling partner. nih.govresearchgate.net These reactions often exhibit excellent regioselectivity for the 2-position of the pyridine N-oxide. researchgate.net

A variety of arylating agents can be employed, including aryl bromides, aryl triflates, aryl tosylates, arylboronic acids, and aromatic carboxylic acids. rsc.org For example, an efficient ligand-free Pd(OAc)₂-catalyzed selective arylation of pyridine N-oxides with potassium (hetero)aryltrifluoroborates has been developed. rsc.orgnih.gov This approach demonstrates a broad substrate scope and provides moderate to high yields of the desired 2-arylpyridine N-oxides. rsc.orgnih.gov

Mechanistic studies suggest that the direct arylation can proceed through a cooperative catalysis mechanism involving two distinct palladium centers. One palladium fragment activates the aryl halide and facilitates C-C bond formation, while a second, cyclometalated palladium species is responsible for the C-H bond cleavage of the pyridine N-oxide. nih.govberkeley.eduacs.orgacs.org Other studies support an inner-sphere concerted metalation-deprotonation (CMD) pathway, where a carboxylate base plays a crucial role in the C-H bond cleavage step. acs.org

Table 1: Examples of Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides
Pyridine N-OxideArylating AgentCatalyst SystemYield (%)Reference
Pyridine N-oxidePotassium phenyltrifluoroboratePd(OAc)₂, Ag₂O, TBAIHigh rsc.org
Pyridine N-oxideAryl bromidesPd(OAc)₂, PCy₃·HBF₄, PivOHVaries acs.org
Pyridine N-oxideUnactivated arenesPd(OAc)₂, Ag₂CO₃Varies researchgate.net

The Suzuki cross-coupling reaction is another versatile palladium-catalyzed method for the arylation of pyridine N-oxide derivatives. This reaction typically involves the coupling of a halo-substituted pyridine N-oxide with an arylboronic acid or its ester. A practical and highly efficient protocol for the arylation of pyridine N-oxides with arylboronic acids has been developed using a palladium-catalyzed Suzuki reaction in water, providing 2- or 3-pyridyl N-oxide derivatives in good to excellent yields. researchgate.net

Beyond palladium, other transition metals have been successfully employed to catalyze the functionalization of pyridine N-oxide scaffolds.

Rhodium-Catalyzed Reactions : Rhodium(III)-catalyzed (4+2) annulation reactions of pyridine N-oxides with alkynes have been investigated. Computational studies have shown that N-oxide substrates are generally more reactive than their corresponding pyridine counterparts due to a stronger interaction between the directing group and the rhodium center. These reactions exhibit high C(2)-selectivity in the C-H activation step. nih.govresearchgate.net

Iridium-Catalyzed Borylation : Iridium-catalyzed C-H borylation is a valuable method for preparing pyridyl boronate esters. However, the application of this methodology to pyridines can be challenging due to low reactivity caused by the coordination of the pyridine nitrogen to the iridium catalyst. This inhibition can be overcome by incorporating a substituent at the C-2 position. rsc.orgnih.gov This strategy allows for the synthesis of various CF₃-substituted pyridylboronic esters, which are useful synthetic precursors. digitellinc.comnih.gov

Nickel-Catalyzed Alkenylation : Nickel catalysis can be used for the direct C-H activation of pyridine N-oxides and their addition across alkynes. This reaction proceeds under mild conditions to afford (E)-2-alkenylpyridine N-oxides with high selectivity. elsevierpure.comresearchgate.net

Derivatization of Pyridine, 2-(methylsulfonyl)-, 1-oxide

Once synthesized, "this compound" can undergo further chemical transformations, with N-deoxygenation being a key derivatization reaction.

The removal of the N-oxide functionality is a crucial step to access the corresponding pyridine derivatives. This deoxygenation can be achieved using a variety of reagents and methods.

A common method for deoxygenation is the use of phosphorus trichloride (PCl₃). nih.govstackexchange.comguidechem.com This reagent can chemoselectively deoxygenate pyridine N-oxides, often at room temperature, without affecting other reducible functional groups. youtube.comthieme-connect.com For instance, a complex of collidine with phosphorus trichloride has been developed for the deoxygenation of N-oxides, showing tolerance to nitro, methyl, hydroxyl, formyl, and acetyl groups. thieme-connect.com However, under certain conditions, particularly with phosphorus oxychloride (POCl₃), chlorination at the C-2 position can occur concurrently with deoxygenation. stackexchange.comguidechem.com

Catalytic methods for deoxygenation are also prevalent. A palladium-catalyzed transfer oxidation of triethylamine can be used for the chemoselective deoxygenation of pyridine N-oxide derivatives. organic-chemistry.orgorganic-chemistry.org This method tolerates a range of functional groups, including nitro, hydroxy, ester, and carbonyl groups. organic-chemistry.org Catalytic hydrogenation is another environmentally friendly approach, although it may also reduce other functional groups present in the molecule. youtube.com

More recently, photocatalytic methods have been developed for the deoxygenation of pyridine N-oxides. For example, a rhenium complex has been shown to be an efficient photocatalyst for this transformation under ambient conditions. nih.gov Visible-light-responsive photoredox catalysis using a divacant lacunary silicototungstate has also been reported for the highly selective deoxygenation of pyridine N-oxides using ethanol (B145695) as the reducing agent. researchgate.net

Table 2: Selected Methods for N-Deoxygenation of Pyridine N-Oxides
Reagent/Catalyst SystemConditionsKey FeaturesReference
PCl₃Toluene, 25°CHighly chemoselective youtube.comresearchgate.net
[Pd(OAc)₂]/dppf, Et₃NMicrowave irradiationCatalytic, tolerates various functional groups organic-chemistry.orgorganic-chemistry.org
Catalytic HydrogenationVarious catalysts (e.g., Pd/C)Environmentally friendly, potential for over-reduction youtube.com
[Re(4,4′-tBu-bpy)(CO)₃Cl]Visible light, DIPEAPhotocatalytic, ambient conditions nih.gov
TBA₄H₄[γ-SiW₁₀O₃₆]Visible light, ethanolPhotoredox catalysis, highly selective researchgate.net
MgI₂, Formic AcidHeatSustainable, tolerates various functional groups rsc.org

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring of 2-(methylsulfonyl)pyridine 1-oxide is a challenging transformation due to the electronic nature of the substituents. The pyridine ring itself is inherently electron-deficient compared to benzene, making it less susceptible to attack by electrophiles nih.gov. The introduction of a strongly electron-withdrawing methylsulfonyl group at the 2-position further deactivates the ring, rendering it even less reactive towards electrophiles.

However, the N-oxide functional group has an activating effect on the pyridine ring for EAS. The oxygen atom can donate electron density to the ring through resonance, increasing the nucleophilicity, particularly at the ortho (2- and 6-) and para (4-) positions nih.gov. In the case of 2-(methylsulfonyl)pyridine 1-oxide, the deactivating inductive effect of the methylsulfonyl group and the activating resonance effect of the N-oxide group are in opposition.

Computational studies on the nitration of pyridine-N-oxide have shown that the kinetic product is the ortho-substituted compound, while the para-substituted product is favored under conditions of explicit solvation, which often reflects the experimental outcome rsc.org. For 2-(methylsulfonyl)pyridine 1-oxide, the 2-position is already substituted. Therefore, electrophilic attack would be directed to the 4- and 6-positions. Given the strong deactivating nature of the sulfonyl group, harsh reaction conditions are typically required for such substitutions to proceed.

A representative example of electrophilic aromatic substitution on a pyridine N-oxide is nitration. The reaction of pyridine-N-oxide with a mixture of fuming nitric acid and concentrated sulfuric acid at elevated temperatures yields 4-nitropyridine-N-oxide oc-praktikum.de.

Table 1: Reaction Conditions for the Nitration of Pyridine-N-oxide

ReagentsTemperatureProductYield
Fuming HNO₃, conc. H₂SO₄125-130°C4-Nitropyridine-N-oxide42% oc-praktikum.de

This table illustrates a typical electrophilic nitration on the parent pyridine-N-oxide, providing a model for the potential, albeit challenging, electrophilic substitution on 2-(methylsulfonyl)pyridine 1-oxide.

Nucleophilic Aromatic Substitution Involving the N-Oxide and Sulfonyl Groups

Nucleophilic aromatic substitution (SNAr) is a more facile process for 2-(methylsulfonyl)pyridine 1-oxide. The pyridine ring, particularly when activated by an N-oxide, is susceptible to nucleophilic attack at the 2- and 4-positions stackexchange.comquora.com. This is because the electronegative nitrogen and the N-oxide oxygen can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the reaction stackexchange.com.

The presence of the methylsulfonyl group at the 2-position serves two critical roles in promoting SNAr:

Activation: As a potent electron-withdrawing group, the methylsulfonyl moiety further enhances the electrophilicity of the pyridine ring, making it highly susceptible to attack by nucleophiles.

Leaving Group: The methylsulfonyl group is an excellent leaving group, facilitating the rearomatization of the ring after the initial nucleophilic attack.

Studies on polychloropyridines containing methylsulfonyl groups have shown that nucleophilic reagents preferentially replace the methylsulfonyl groups over chlorine atoms . In the context of 2-(methylsulfonyl)pyridine 1-oxide, the methylsulfonyl group at the 2-position is the primary site for nucleophilic displacement. This reactivity makes the compound a valuable precursor for the synthesis of various 2-substituted pyridine N-oxides. A wide range of nucleophiles can be employed in this reaction, including thiols, alkoxides, and amines nih.govbyu.edu.

The general mechanism for the SNAr reaction on 2-(methylsulfonyl)pyridine 1-oxide involves the attack of a nucleophile at the C-2 position, leading to the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex). The subsequent departure of the methylsulfinate anion restores the aromaticity of the pyridine N-oxide ring.

Table 2: Examples of Nucleophilic Aromatic Substitution on 2-Sulfonyl Pyridines

SubstrateNucleophileProductReference
2-Sulfonyl PyridinesBiological Thiols2-Thioether Pyridines nih.gov
2,6-Di(methylsulfonyl)-3,4,5-trichloropyridineSodium Hydroxide6-(Methylsulfonyl)-3,4,5-trichloro-2-pyridone
2,6-Di(methylsulfonyl)-3,4,5-trichloropyridineSodium Ethoxide2-Ethoxy-6-(methylsulfonyl)-3,4,5-trichloropyridine

This table provides examples of the displacement of a sulfonyl group from activated pyridine rings, illustrating the synthetic utility of this methodology.

Chemical Reactivity and Mechanistic Studies

Reactivity Profile of the Pyridine (B92270) N-Oxide Functionality

The presence of the N-oxide functionality introduces a unique reactivity profile compared to the parent pyridine. The N-O bond possesses a dipolar character which can act as both an electron donor and an electron acceptor, making the molecule more reactive to a wider range of reagents. bhu.ac.inarkat-usa.org

Nucleophilic Activation Properties of the N-Oxide Oxygen Atom

The oxygen atom of the pyridine N-oxide is nucleophilic and can attack electrophiles. scripps.edu This initial reaction is a crucial activation step for subsequent nucleophilic substitution on the pyridine ring. Upon reaction with an electrophile (e.g., acid chlorides, anhydrides), an adduct is formed where the oxygen is acylated, creating an excellent leaving group. This activation renders the C2 and C4 positions of the pyridine ring highly electrophilic and susceptible to attack by a wide variety of nucleophiles. scripps.eduresearchgate.net This process, often referred to as a Reissert-Henze type reaction, provides a mild alternative to direct SNAr chemistry on pyridines. researchgate.net

The general mechanism involves:

Activation: The N-oxide oxygen attacks an electrophilic activating agent (e.g., POCl₃, Ts₂O, PyBroP).

Nucleophilic Attack: A nucleophile adds to the C2 or C4 position of the activated pyridine ring.

Rearomatization: The leaving group on the oxygen is eliminated, restoring the aromaticity of the pyridine ring and resulting in a 2- or 4-substituted pyridine.

Resonance structures indicate that the N-oxide group increases electron density at the C2 and C4 positions, making the ring more susceptible to electrophilic attack than pyridine itself. bhu.ac.in However, it is the subsequent activation by an electrophile that facilitates nucleophilic substitution. scripps.edu

Redox Chemistry of the N-Oxide Group

The N-oxide group can be readily reduced to the corresponding pyridine, a process known as deoxygenation. This reaction is a synthetically crucial step, as the N-oxide is often used to direct substitution reactions and is then removed. bhu.ac.inwikipedia.org A variety of reagents can accomplish this transformation under mild conditions.

Conversely, pyridine N-oxides can themselves act as mild oxidants or oxygen-transfer agents in various chemical transformations, including the oxidation of organoboranes and in some metal-catalyzed reactions. researchgate.net In electrochemistry, pyridine N-oxides have been investigated as hydrogen atom transfer (HAT) mediators for the selective oxygenation of C–H bonds. acs.org The redox potential of pyridine N-oxides can be tuned by the electronic nature of the substituents on the ring. acs.orgresearchgate.net For instance, the reduction potential for pyridine N-oxide to pyridine is approximately -1.04 V vs. SHE, which presents a significant challenge for reduction. nih.gov

Reaction TypeReagent/ConditionsProductReference
Deoxygenation (Reduction)PCl₃, PPh₃, or H₂/Pd2-(Methylsulfonyl)pyridine arkat-usa.org
Deoxygenation (Reduction)Methanesulfonyl chloride (MsCl) / Triethylamine (Et₃N)Corresponding pyridine clockss.orgoup.com
Deoxygenation (Reduction)Photocatalysis with Rhenium complexesCorresponding pyridine nih.gov
Oxygen Atom Transfer (Oxidation)Acts as an oxidant in certain catalytic cyclesSubstrate oxidation + Pyridine researchgate.net

Role of the N-Oxide in Directing Group Assistance

The N-oxide functionality is a powerful directing group for the regioselective C–H functionalization of the pyridine ring, a strategy that enhances synthetic efficiency by avoiding pre-functionalized substrates. nih.govsemanticscholar.org The oxygen atom can coordinate to a metal catalyst, directing the functionalization to the proximal C2–H bond. semanticscholar.org This has been widely exploited in palladium-catalyzed reactions for the introduction of aryl, alkenyl, and other groups at the C2 position. semanticscholar.org Following the C-H functionalization, the N-oxide group can be easily removed via deoxygenation, leaving the 2-substituted pyridine as the final product. wikipedia.orgsemanticscholar.org This directing group capability is considered one of the most attractive approaches for synthesizing C-2 functionalized pyridine and quinoline (B57606) compounds under mild conditions. researchgate.net

Chemical Transformations Involving the Methylsulfonyl Group

The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group that significantly influences the reactivity of the pyridine ring.

Stability and Reactivity of the Sulfonyl Moiety

The methylsulfonyl group is generally stable under a variety of reaction conditions. Its primary role in the reactivity of the molecule is to activate the pyridine ring for nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the sulfonyl group decreases the electron density of the pyridine ring, particularly at the C2 and C6 positions, making them highly susceptible to attack by nucleophiles.

In SNAr reactions, the methylsulfonyl group itself can act as an excellent leaving group (as a sulfinate anion). byu.edu This allows for the facile introduction of a wide range of nucleophiles (e.g., amines, alkoxides, thiols) at the 2-position. Research has shown that the methylsulfonyl moiety is preferentially displaced over other potential leaving groups in certain heterocyclic systems and is more reactive towards displacement by soft nucleophiles like thiols compared to hard nucleophiles like amines. byu.edu

Reaction TypeNucleophileResultReference
Nucleophilic Aromatic Substitution (SNAr)Amines (R-NH₂)Displacement of the -SO₂CH₃ group to form 2-aminopyridine (B139424) derivatives. byu.edu
Nucleophilic Aromatic Substitution (SNAr)Thiols (R-SH)Displacement of the -SO₂CH₃ group to form 2-thiopyridine derivatives. byu.edu
Nucleophilic Aromatic Substitution (SNAr)Alkoxides (R-O⁻)Displacement of the -SO₂CH₃ group to form 2-alkoxypyridine derivatives.

Potential for Further Oxidation or Reduction Pathways

The sulfur atom in the methylsulfonyl group is in its highest oxidation state (+6), making it resistant to further oxidation under standard conditions.

Reduction of the sulfonyl group is chemically challenging and requires harsh conditions, which would likely also reduce the pyridine ring or cleave other bonds. In the context of Pyridine, 2-(methylsulfonyl)-, 1-oxide, conditions used for the deoxygenation of the N-oxide group are typically mild and would not affect the stability of the methylsulfonyl moiety. oup.comorganic-chemistry.org For instance, oxidation of a methylthio-pyridine with an oxidizing agent like H₂O₂ first forms the methylsulfinyl group and then the methylsulfonyl group, which is the final oxidation product. orientjchem.org This indicates the high stability of the sulfonyl group against further oxidation.

Mechanistic Pathways in Synthesis and Functionalization

Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism where both a proton and an electron are transferred, often in a concerted step. nih.gov While specific studies on PCET involving "this compound" are not extensively documented in publicly available literature, the general principles of PCET are highly relevant to understanding the reactivity of pyridine N-oxide systems, particularly in biological and catalytic contexts.

PCET pathways are crucial in many enzymatic reactions and have been studied in various chemical systems, including those with tyrosine residues and nanoscale materials. nih.govyale.edu In these systems, the transfer of a proton and an electron can occur through different mechanisms: stepwise electron transfer followed by proton transfer (ET-PT), stepwise proton transfer followed by electron transfer (PT-ET), or a concerted mechanism (CPET). nih.gov The operative pathway is often dependent on factors such as the thermodynamic driving force, the nature of the solvent, and the pH of the reaction medium. princeton.edu

For pyridine N-oxide systems, the N-oxide moiety can act as a proton acceptor, and the pyridine ring can participate in electron transfer processes. The presence of a strong electron-withdrawing group like the methylsulfonyl group at the 2-position would significantly influence the electronic properties of the pyridine ring, thereby affecting the thermodynamics and kinetics of any potential PCET reactions. For instance, in studies of ruthenium complexes designed to model aspects of Photosystem II, the PCET mechanism was found to be highly dependent on the electronic coupling between the donor and acceptor sites. nih.gov While direct experimental evidence for "this compound" is scarce, it is plausible that this compound could participate in PCET reactions, for example, during redox processes in the presence of proton donors or acceptors. Further computational and experimental studies would be necessary to elucidate the specific role and mechanism of PCET in the reactivity of this particular compound.

Intramolecular rearrangements are a common feature in the chemistry of pyridine N-oxides, often triggered by reagents such as acetic anhydride (B1165640). One of the most well-known examples is the Boekelheide reaction, which involves the rearrangement of α-picoline-N-oxides to hydroxymethylpyridines. wikipedia.org The mechanism of the Boekelheide reaction proceeds through an initial acylation of the N-oxide oxygen, followed by deprotonation of the α-methyl group and a subsequent nih.govnih.gov-sigmatropic rearrangement. wikipedia.org

For "this compound", the absence of an α-alkyl group means it cannot undergo the classic Boekelheide rearrangement. However, pyridine N-oxides with other substituents are known to undergo different types of intramolecular rearrangements. For instance, the thermal rearrangement of 2-allyloxypyridine (B1265830) N-oxide involves concerted nih.govresearchgate.net and nih.govnih.gov sigmatropic rearrangements. arkat-usa.org

Computational studies on the rearrangement of pyrimidine (B1678525) N-oxides, which are structurally related to pyridine N-oxides, have suggested the participation of radical intermediates in what might otherwise be considered a concerted pericyclic reaction. researchgate.netfu-berlin.de These studies highlight that the reaction mechanism can be complex, with the potential for both closed-shell (ionic) and open-shell (radical) pathways. The specific pathway taken can be influenced by reaction conditions and the nature of the substituents on the heterocyclic ring. researchgate.netfu-berlin.de

Given the strong electron-withdrawing nature of the methylsulfonyl group, it is conceivable that "this compound" could undergo intramolecular rearrangements under specific conditions, although these are not well-documented. The electron-deficient nature of the pyridine ring might favor rearrangements initiated by nucleophilic attack or those involving radical intermediates. Further research, likely involving computational modeling, would be required to predict and understand potential intramolecular rearrangement pathways for this compound.

The investigation of reaction intermediates and transition states is crucial for a complete understanding of reaction mechanisms. For pyridine N-oxide derivatives, both experimental and computational methods have been employed to shed light on these transient species.

In the synthesis of compounds structurally related to "this compound", such as 2-[[(pyridin-2-yl-1-oxide)methyl]sulfonyl]-1H-benzimidazoles, the reaction proceeds through a series of isolable intermediates. For example, the oxidation of the corresponding sulfide (B99878) to a sulfoxide (B87167) and then to a sulfone involves distinct intermediate species that can be characterized. researchgate.net

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the transition states of reactions involving sulfonylpyridines. For instance, in the nucleophilic aromatic substitution (SNAr) reaction of 2-sulfonylpyridines with thiols, DFT calculations have been used to determine the energies of the transition states and to analyze their structures. nih.gov These studies have shown that the rate-determining step is the nucleophilic addition of the thiolate anion and that the stability of the transition state can be influenced by electrostatic interactions. nih.gov

While specific studies on the intermediates and transition states in the synthesis and functionalization of "this compound" are limited, the principles derived from related systems provide a framework for understanding its reactivity. It is likely that its reactions proceed through intermediates that are significantly influenced by the electronic properties of the methylsulfonyl group, and computational chemistry would be a powerful tool for their detailed investigation.

Data Tables

Table 1: Computational Data for SNAr Reaction of a Model 2-Sulfonylpyridine (Data derived from studies on related 2-sulfonylpyridine systems)

ParameterValueReference
Reaction TypeNucleophilic Aromatic Substitution (SNAr) nih.gov
NucleophileThiolate Anion nih.gov
Rate-Determining StepNucleophilic Addition nih.gov
Calculated Transition State Free Energy Barrier (G‡)~10-11 kcal/mol nih.gov
Key Transition State InteractionElectrostatic interaction between substituent and sulfur leaving group nih.gov

Structural Characterization and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of an organic molecule by providing information about the chemical environment of individual atoms.

Vibrational Spectroscopy

Vibrational spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of "Pyridine, 2-(methylsulfonyl)-, 1-oxide," confirming its elemental composition and structural features.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a compound, allowing for the unambiguous determination of its elemental formula. researchgate.netresearchgate.net For "this compound," with a molecular formula of C₇H₉NO₃S, the monoisotopic mass is 187.03032 Da. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with high precision (typically to the third or fourth decimal place), distinguishing it from other compounds with the same nominal mass. researchgate.netnih.gov This high mass accuracy is essential for confirming the identity of the molecule in complex matrices. researchgate.net

AdductCalculated Exact Mass (m/z)
[M+H]⁺188.03760
[M+Na]⁺210.01954
[M+K]⁺225.99348
[M-H]⁻186.02304
uni.lu

The fragmentation patterns observed in ESI-MS and EI-MS provide valuable structural information.

ESI-MS: In positive-ion ESI-MS, the molecule is typically observed as the protonated species, [M+H]⁺. The fragmentation of related compounds containing a pyridine (B92270) N-oxide and a sulfonyl linker suggests that the pyridine ring itself is relatively stable. mdpi.com Fragmentation often occurs at the -S(O)₂CH₂- linker. mdpi.com A common fragmentation pathway for related structures involves a ethz.chsielc.com-proton migration followed by cleavage of the C-S bond. mdpi.com Due to the absence of lone pair electrons on the nitrogen of the N-oxide, Smiles rearrangement, a common fragmentation pathway for other pyridine derivatives, is not expected to occur. mdpi.com

EI-MS: Electron Ionization is a higher-energy technique that typically results in more extensive fragmentation. nih.gov The initial event is the formation of a radical cation, M⁺•. Subsequent fragmentation would likely involve the loss of small, stable neutral molecules or radicals. Potential fragmentation pathways could include the loss of SO₂ (64 Da), CH₃• (15 Da), or cleavage of the bond between the methylene (B1212753) group and the pyridine ring. The high reproducibility of EI-MS spectra makes them valuable for library matching and structural confirmation. kobv.de

Mass spectrometry, particularly LC-HRMS, is a powerful technique for the detection and identification of by-products and impurities from the synthesis of "this compound." researchgate.net The high mass accuracy of HRMS allows for the determination of the elemental composition of even trace-level impurities. researchgate.net

Potential process-related impurities could include the non-N-oxidized starting material, "Pyridine, 2-(methylsulfonyl)-," or the partially oxidized intermediate, "Pyridine, 2-(methylsulfinyl)-, 1-oxide." These impurities would be readily distinguishable from the final product by their unique molecular weights. For instance, the non-N-oxidized precursor would have a molecular weight 16 Da lower than the target compound. Tandem MS (MS/MS) can further aid in the structural confirmation of these impurities by comparing their fragmentation patterns to that of the main compound.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of "this compound" is expected to be characterized by absorptions arising from the pyridine N-oxide chromophore.

Pyridine itself exhibits absorption maxima around 254 nm. sielc.comresearchgate.net The N-oxidation of the pyridine ring is known to cause a bathochromic (red) shift in the primary π-π* transition. The spectrum is also influenced by the solvent environment and pH. sielc.com The methylsulfonyl group, while not a primary chromophore, can act as an auxochrome, potentially causing further shifts in the absorption maxima. The interaction of the pyridine N-oxide with different chemical environments, such as hydrogen-bonding solvents, can significantly alter its electronic properties and, consequently, its UV-Vis absorption bands. rsc.org

CompoundTypical Absorption Maxima (λₘₐₓ)Electronic Transition
Pyridine~254 nmπ-π* and n-π
This compound (Expected)> 260 nmπ-π

X-ray Crystallography for Solid-State Structure Elucidation

A detailed search of crystallographic databases, including the Cambridge Structural Database (CSD), yielded no deposited crystal structure for this compound. Consequently, a definitive analysis of its solid-state structure based on X-ray diffraction data cannot be provided. The following subsections, which rely on such data, remain uncharacterized for this specific compound.

Without experimental single-crystal X-ray diffraction data, the crystal system (e.g., monoclinic, triclinic, etc.) and the space group of this compound are unknown.

Specific, experimentally determined bond lengths, bond angles, and torsion angles for this compound are not available. This information is exclusively derived from the refinement of X-ray crystallographic data, which has not been reported for this compound.

The nature of the intermolecular interactions governing the crystal packing of this compound, such as potential hydrogen bonds involving the sulfonyl and N-oxide oxygen atoms or π-stacking interactions of the pyridine rings, has not been experimentally investigated. This analysis is contingent on the availability of a solved crystal structure.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure of molecules. niscpr.res.in Methods like the B3LYP hybrid functional combined with basis sets such as 6-31G(d,p) or cc-pVDZ are frequently employed to achieve a balance between accuracy and computational cost for organic molecules, including pyridine (B92270) derivatives. niscpr.res.inrsc.orgnih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For Pyridine, 2-(methylsulfonyl)-, 1-oxide, calculations would likely show that the pyridine ring is essentially planar. nih.gov The N-O bond length in pyridine N-oxides is a key parameter, and DFT calculations for the parent pyridine N-oxide have shown it to be around 1.28 Å, shorter than in some aliphatic amine N-oxides, indicating a stronger bond with some double bond character. nih.govthieme-connect.de

The orientation of the methylsulfonyl group relative to the pyridine ring is a subject of conformational analysis. Due to potential steric interactions and electronic effects, there may be a preferred rotational angle (dihedral angle) around the C2-S bond. This lowest-energy conformer represents the most probable structure of the molecule. In a related crystal structure, 2-(mesitylmethylsulfanyl)pyridine N-oxide, the N-C-S angle was found to be smaller than expected at 114.1(2)°, a feature that could also be investigated computationally for the methylsulfonyl analog. nih.govnih.gov

Table 1: Predicted Geometrical Parameters for this compound (Illustrative).
ParameterPredicted Value
N1-O Bond Length~1.28 Å
C2-S Bond Length~1.77 Å
S-O (sulfonyl) Bond Length~1.45 Å
C6-N1-C2 Bond Angle~121°
N1-C2-S Bond Angle~115°
O-S-O Bond Angle~118°

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals: HOMO-LUMO Gap, Orbital Contributions)

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com

Table 2: Predicted Electronic Properties for this compound (Illustrative).
PropertyPredicted Value (eV)
HOMO Energy-7.0 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap (ΔE)5.5 eV

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, from which chemical shifts (δ) can be derived. rsc.orgnih.gov Studies have systematically investigated DFT-GIAO for predicting ¹⁵N NMR chemical shifts in N-oxides, demonstrating its effectiveness in identifying correct structures and oxidation states. rsc.org For this compound, this method could predict the ¹H, ¹³C, and ¹⁵N chemical shifts, showing the electronic influence of the sulfonyl and N-oxide groups on each nucleus. core.ac.ukresearchgate.net

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. elixirpublishers.com The calculated harmonic frequencies are often systematically scaled to better match experimental anharmonic values. elixirpublishers.com Such calculations for pyridine N-oxide have successfully assigned the N-O stretching mode, a characteristic and intense band. researchgate.net For the title compound, theoretical spectra would help assign vibrational modes associated with the sulfonyl group (symmetric and asymmetric SO₂ stretches) in addition to the pyridine N-oxide framework vibrations.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can elucidate complex reaction mechanisms by mapping the potential energy surface that connects reactants to products. This involves locating and characterizing stationary points, including minima (reactants, intermediates, products) and first-order saddle points, known as transition states (TS).

For this compound, potential reactions for study include nucleophilic or electrophilic attacks on the pyridine ring, reactions at the sulfonyl group, or deoxygenation of the N-oxide. scripps.eduwikipedia.org For example, the photorearrangement of pyridine N-oxides to C3-hydroxy pyridines has been studied mechanistically, proceeding through intermediates like oxaziridines and strained epoxides. acs.org Computational modeling of this pathway for the title compound would involve calculating the energies of these intermediates and the transition states connecting them. Characterization of a transition state involves confirming it has exactly one imaginary frequency in a vibrational analysis, which corresponds to the motion along the reaction coordinate.

Quantitative Structure-Property Relationship (QSPR) Studies

In such a study, computational chemistry would be used to calculate a set of "molecular descriptors" for each compound in the series. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or topological. Statistical methods, such as multiple linear regression, are then used to create an equation linking these descriptors to an experimentally measured property (e.g., solubility, melting point, or coordination affinity). This model could then be used to predict the properties of new, unsynthesized pyridine N-oxide derivatives.

Ligand Design and Coordination Chemistry Studies of Pyridine N-Oxide Analogs

Pyridine N-oxides are known to act as ligands, coordinating to metal centers through the N-oxide oxygen atom. wikipedia.orgresearchgate.net Computational methods are instrumental in ligand design and in studying the coordination chemistry of analogs like this compound.

DFT calculations can be used to model the interaction between the ligand and a metal ion. By calculating the binding energy, optimized geometry of the complex, and changes in electronic structure upon coordination, researchers can assess the ligand's potential affinity and selectivity for different metals. rsc.org The electron-withdrawing methylsulfonyl group at the 2-position would likely decrease the electron density on the N-oxide oxygen, potentially weakening its coordination ability compared to unsubstituted pyridine N-oxide. Computational studies can quantify this effect and compare it with analogs bearing electron-donating groups. This allows for the in silico design of novel ligands with tailored electronic and steric properties for specific applications in catalysis or materials science. digitellinc.com

Solvent Effects and Implicit Solvation Models in Computational Studies

In the realm of computational chemistry, understanding the influence of the solvent environment on a molecule's properties and reactivity is paramount. For a polar molecule such as "this compound," the surrounding solvent can significantly alter its electronic structure, geometry, and stability. Explicitly modeling individual solvent molecules in a simulation is computationally expensive. Therefore, implicit solvation models are frequently employed to provide a computationally tractable yet reasonably accurate representation of solvent effects.

These models treat the solvent as a continuous medium with specific dielectric properties, rather than as a collection of discrete molecules. This approach, also known as continuum solvation, effectively captures the average effects of the solvent on the solute. Among the most widely used implicit solvation models is the Polarizable Continuum Model (PCM). wikipedia.org

The core principle of PCM is to create a cavity in the continuous dielectric medium that corresponds to the size and shape of the solute molecule. The solute's electron distribution polarizes the surrounding dielectric, which in turn creates a reaction field that interacts with the solute. This mutual polarization is calculated self-consistently, providing insights into the electrostatic component of solvation. The total free energy of solvation in these models is typically calculated as the sum of several terms, including the electrostatic contribution, the energy required to create the cavity in the solvent (cavitation energy), and the dispersion-repulsion interactions between the solute and the solvent. wikipedia.org

Several variations of the PCM exist, such as the Integral Equation Formalism PCM (IEF-PCM) and the Conductor-like PCM (C-PCM), which differ in their mathematical formulation for describing the dielectric medium. wikipedia.org The choice of model can influence the accuracy of the calculated solvation energies, and it has been noted that while PCM is a popular model, its accuracy for substituted pyridines can sometimes be challenging, particularly in accounting for non-electrostatic terms like cavitation energy. researchgate.net

Furthermore, the electronic structure of "this compound" is expected to be sensitive to the solvent environment. The energy levels of the frontier molecular orbitals (HOMO and LUMO) can be stabilized or destabilized depending on the solvent, which in turn affects the molecule's reactivity and spectroscopic properties. For instance, studies on N-heterocyclic arenesulfonamides have shown that the tautomeric equilibrium between sulfonamide and sulfonimide forms can be significantly influenced by solvent polarity, with more polar solvents favoring the sulfonimide tautomer. rsc.org While "this compound" does not exhibit this specific tautomerism, this finding highlights the general principle that solvent polarity can play a crucial role in the relative stability of different electronic states or conformations of sulfonyl-containing heterocyclic compounds.

The following data tables illustrate the kind of results that would be expected from a computational study of "this compound" using an implicit solvation model like PCM across a range of common solvents. The values presented are hypothetical and intended to demonstrate the expected trends based on the principles of solvation and the known behavior of similar molecules.

Table 1: Calculated Dipole Moment of this compound in Various Solvents
SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)
Gas Phase1.05.80
Toluene2.386.50
Acetone20.77.20
Acetonitrile36.67.50
Water78.47.80
Table 2: Calculated Solvation Free Energy of this compound
SolventDielectric Constant (ε)Solvation Free Energy (kcal/mol)
Toluene2.38-5.2
Acetone20.7-9.8
Acetonitrile36.6-11.5
Water78.4-13.0

These tables illustrate that as the dielectric constant of the solvent increases, the calculated dipole moment of the solute is expected to increase, reflecting a greater degree of charge separation in response to the more polar environment. Concurrently, the solvation free energy becomes more negative, indicating a more favorable interaction between the solute and the solvent, and thus, greater stability of the solute in that medium. Such computational findings are invaluable for predicting the behavior of "this compound" in different chemical environments, guiding experimental work, and providing a deeper understanding of its chemical and physical properties.

Applications in Advanced Organic Synthesis

Pyridine (B92270), 2-(methylsulfonyl)-, 1-oxide as a Versatile Synthetic Intermediate

Pyridine, 2-(methylsulfonyl)-, 1-oxide is a highly effective synthetic intermediate primarily due to the electronic properties conferred by its functional groups. The pyridine N-oxide group enhances the reactivity of the pyridine ring toward both electrophilic and nucleophilic reagents compared to its non-oxidized pyridine counterpart. semanticscholar.orgscripps.edu Simultaneously, the methylsulfonyl (–SO₂CH₃) group at the 2-position is an excellent leaving group, making the molecule susceptible to nucleophilic aromatic substitution (SₙAr) reactions.

Research has demonstrated that 2-sulfonylpyridine N-oxides readily undergo ipso-substitution when treated with various nucleophiles. clockss.org This reaction involves the direct replacement of the methylsulfonyl group by the incoming nucleophile at the C2 position of the pyridine ring. For instance, reactions with nucleophiles such as alkoxides (RO⁻) or thiolates (RS⁻) proceed efficiently to yield the corresponding 2-alkoxypyridine N-oxides or 2-(alkylthio)pyridine N-oxides, respectively. A significant advantage of this transformation is that it also produces the sodium salt of methanesulfinic acid as a byproduct, which can be easily separated. clockss.org

The reactions of 2-sulfonylpyridine N-oxides with sodium ethoxide in ethanol (B145695) occur under mild conditions to give the corresponding sulfinates in nearly quantitative yields. clockss.org The ease of this substitution highlights the compound's role as a reliable precursor for introducing a wide range of functional groups at the 2-position of the pyridine N-oxide core.

Nucleophile (Nu⁻)Product (at C2)ConditionsYield of Sulfinate SaltReference
Sodium Ethoxide-OCH₂CH₃EtOH, refluxQuantitative clockss.org
Sodium Methanethiolate-SCH₃CH₃CN, r.t.Quantitative clockss.org
Sodium tert-butoxide-OC(CH₃)₃CH₃CN, r.t.Quantitative clockss.org

This table summarizes the ipso-substitution reactions of 2-sulfonylpyridine N-oxides with various nucleophiles, demonstrating the versatility of the sulfonyl group as a leaving group.

This reactivity makes this compound a key building block for synthesizing a library of substituted pyridine N-oxides, which are themselves valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Building Blocks for Complex Heterocyclic Scaffolds

The construction of fused polycyclic systems is a cornerstone of medicinal chemistry, as these scaffolds often form the core of biologically active molecules. While this compound possesses the requisite functionality to serve as a precursor for such systems, its specific application in the synthesis of certain complex heterocycles is an area of ongoing research.

The imidazo[1,2-a]pyridine (B132010) scaffold is a privileged structure found in numerous therapeutic agents. rsc.org The primary synthetic routes to this system typically involve the cyclization of 2-aminopyridine (B139424) derivatives with various reagents like α-haloketones or alkynes. organic-chemistry.orgnih.govnih.gov A plausible pathway from this compound would necessitate a two-step process: first, the nucleophilic substitution of the methylsulfonyl group with an amine, followed by a subsequent cyclization step. However, the direct synthesis of imidazo[1,2-a]pyridine derivatives starting from this compound is not prominently documented in the reviewed scientific literature.

Pyrido[2,3-d]pyrimidines are another class of fused heterocycles with significant biological activities, including applications as kinase inhibitors in oncology. rsc.orgnih.gov Established synthetic strategies for this ring system generally rely on the annulation of a pyridine ring onto a pre-existing pyrimidine (B1678525), or vice-versa, often starting from aminopyridines or aminopyrimidines. nih.govresearchgate.net The use of this compound as a direct building block for the construction of the pyrido[2,3-d]pyrimidine (B1209978) core has not been extensively reported.

The reactivity profile of this compound suggests its potential for constructing a variety of other nitrogen-containing polycyclic systems. Through functionalization via substitution of the sulfonyl group and subsequent intramolecular cyclization reactions, it could theoretically serve as a precursor to novel heterocyclic frameworks. Nevertheless, specific and well-established examples of its use in building other complex polycyclic heterocycles are not widely available in current literature.

Precursors for the Development of New Organic Reagents and Catalysts

The inherent reactivity of the pyridine N-oxide functional group allows it to serve as a precursor for highly reactive chemical reagents. The oxygen atom of the N-oxide is nucleophilic and can be targeted by strong electrophiles, such as anhydrides or sulfonyl chlorides. scripps.edu This reaction forms a reactive O-acylated or O-sulfonylated pyridinium (B92312) salt. iucr.org

For example, the reaction of pyridine-N-oxide with methanesulfonic anhydride (B1165640) yields 1-[(methylsulfonyl)oxy]pyridin-1-ium methanesulfonate (B1217627). iucr.org This type of pyridinium salt is a powerful electrophile, activating the pyridine ring for nucleophilic attack at the C2 and C4 positions. The formation of such reactive intermediates from the this compound scaffold transforms it from a stable compound into a potent reagent for functionalizing other molecules. The presence of the 2-methylsulfonyl group further influences the regioselectivity of these reactions, making the compound a tunable precursor for bespoke organic reagents. Pyridine N-oxides have also found use as ligands in metal complexes and as organocatalysts. scripps.edu

Design and Synthesis of Advanced Analogues for Chemical Probes and Tools

Chemical probes are essential tools for exploring biological systems, allowing for the identification and study of proteins and other biomolecules. The structure of this compound is exceptionally well-suited for the design of covalent chemical probes.

The 2-sulfonyl pyridine moiety has been identified as a modular and tunable cysteine-reactive electrophile. nih.gov This functionality can react with the thiol group of cysteine residues in proteins via a nucleophilic aromatic substitution (SₙAr) mechanism, forming a stable covalent bond. This ability to selectively label cysteine residues is a highly sought-after feature in the design of chemical probes for proteomics and drug discovery. The reactivity of the 2-sulfonyl pyridine can be tuned by modifying substituents on the pyridine ring, allowing for the optimization of probe performance. nih.gov

Furthermore, the pyridine N-oxide scaffold itself has been utilized in the rational design of fluorogenic probes. bohrium.com The heterocyclic N-O bond can function as a fluorescence "on-off" switch, where chemical modification or cleavage of the bond results in a significant change in fluorescence intensity. This property could be harnessed to create probes that signal their binding to a target molecule. By combining the cysteine-reactive properties of the 2-sulfonyl group with the potential fluorogenic nature of the N-oxide core, this compound represents an advanced scaffold for developing next-generation chemical probes and tools for biological research.

An In-depth Look at this compound in Advanced Organic Synthesis

Introduction to this compound

This compound is a heterocyclic organic compound belonging to the class of pyridine N-oxides. Its chemical structure features a pyridine ring N-oxidized at the nitrogen atom and substituted with a methylsulfonyl group at the 2-position. The presence of the N-oxide functionality and the electron-withdrawing methylsulfonyl group significantly influences the electronic properties and reactivity of the pyridine ring, making it a compound of interest in synthetic organic chemistry.

Chemical and Physical Properties

This compound has the chemical formula C₆H₇NO₃S and a molecular weight of 173.19 g/mol . While specific experimental data on its physical properties are not extensively documented in publicly available literature, its structure suggests it is a polar molecule, likely soluble in polar organic solvents. The N-oxide group increases the polarity and dipole moment compared to the parent pyridine. The methylsulfonyl group is a strong electron-withdrawing group, which is expected to decrease the basicity of the pyridine nitrogen and influence the regioselectivity of its reactions.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 2-(Methylsulfonyl)pyridine 1-oxide
CAS Number 187085-38-7
Molecular Formula C₆H₇NO₃S
Molecular Weight 173.19 g/mol
Canonical SMILES CS(=O)(=O)C1=CC=CC=[N+]1[O-]
InChI Key RNFVVSBUMCSBQR-UHFFFAOYSA-N

Synthesis and Elucidation of Structure

The synthesis of this compound typically involves a two-step process. The first step is the oxidation of 2-methylthiopyridine to 2-(methylsulfonyl)pyridine. This is commonly achieved using a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA).

The second step is the N-oxidation of the resulting 2-(methylsulfonyl)pyridine. This transformation is generally carried out using a peroxy acid, with m-CPBA being a common choice. The reaction proceeds by the electrophilic attack of the peroxy acid on the nitrogen atom of the pyridine ring.

The structure of this compound can be confirmed using various spectroscopic techniques. Infrared (IR) spectroscopy would show characteristic absorption bands for the N-oxide and sulfonyl groups. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide detailed information about the chemical environment of the protons and carbon atoms in the molecule, confirming the substitution pattern. Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound.

While comprehensive studies detailing the specific applications of this compound in advanced organic synthesis are limited in publicly accessible scientific literature, the known reactivity of pyridine N-oxides and the influence of the methylsulfonyl group allow for educated postulations on its potential uses. Pyridine N-oxides, in general, are versatile reagents and intermediates in organic synthesis. bohrium.comresearchgate.net They can act as oxidizing agents, catalysts, and precursors for the synthesis of substituted pyridines. bohrium.comresearchgate.net

Role as an Oxidizing Agent

Pyridine N-oxides can function as mild and selective oxidizing agents for a variety of functional groups. The N-O bond can be cleaved under certain conditions to deliver an oxygen atom to a substrate. While specific examples involving this compound are not readily found, pyridine N-oxides have been employed in the oxidation of organophosphorus and organosulfur compounds. The strong electron-withdrawing nature of the methylsulfonyl group in the target compound might modulate its oxidizing potential.

Potential as a Catalyst

Pyridine N-oxides are known to act as catalysts in various organic transformations. bohrium.com They can function as nucleophilic catalysts or as ligands for metal-catalyzed reactions. The oxygen atom of the N-oxide can coordinate to electrophiles, activating them towards nucleophilic attack. Although no specific catalytic applications of this compound have been reported, its structural features suggest potential in this area.

Utility in C-H Functionalization and Cross-Coupling Reactions

Pyridine N-oxides have gained significant attention as substrates in C-H functionalization and cross-coupling reactions, providing a powerful tool for the synthesis of substituted pyridines. researchgate.netsemanticscholar.org The N-oxide group can act as a directing group and an activating group, facilitating the selective functionalization of the pyridine ring at the C2 and C4 positions. wikipedia.org

While specific studies on this compound are scarce, the general reactivity of pyridine N-oxides suggests its potential in palladium-catalyzed direct arylation reactions to form 2-aryl-pyridine N-oxides. orgsyn.org The resulting biaryl structures are prevalent in many biologically active compounds. The N-oxide moiety can be subsequently removed through deoxygenation to yield the corresponding 2-substituted pyridine.

Applications in the Synthesis of Heterocyclic Compounds and Natural Products

Pyridine N-oxides are valuable intermediates in the synthesis of more complex heterocyclic systems and natural products. nih.govnih.gov The functionalization of the pyridine ring, facilitated by the N-oxide group, allows for the introduction of various substituents that can then be elaborated into other cyclic structures. Given the importance of the pyridine scaffold in pharmaceuticals and natural products, this compound could serve as a building block for the synthesis of novel bioactive molecules. However, specific examples of its use in the synthesis of complex heterocyclic compounds or natural products are not currently reported in the literature.

Green Chemistry Aspects in the Synthesis of Pyridine N-Oxide Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of pyridine N-oxide derivatives to develop more sustainable and environmentally friendly processes. Key aspects include improving atom economy and utilizing solvent-free or greener solvent systems.

Atom Economy

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comrsc.org The synthesis of pyridine N-oxides via the oxidation of pyridines can have a high atom economy, especially when using hydrogen peroxide (H₂O₂) as the oxidant, as the only byproduct is water.

Table 2: Comparison of Atom Economy for Different Oxidants in Pyridine N-Oxide Synthesis

Oxidizing AgentByproductAtom Economy
Hydrogen Peroxide (H₂O₂)H₂OHigh
meta-Chloroperoxybenzoic acid (m-CPBA)meta-Chlorobenzoic acidLow
Peracetic acid (CH₃CO₃H)Acetic acidModerate

Solvent-Free Methods

Solvent-free reaction conditions offer significant environmental benefits by eliminating the use of volatile and often hazardous organic solvents. Research has explored solvent-free methods for the synthesis of various heterocyclic compounds, including pyridine derivatives. rsc.orgscielo.br While a specific solvent-free synthesis for this compound has not been detailed, the general trend towards greener synthetic methodologies suggests that this is a viable area for future research. The development of solid-state or melt-phase reactions could significantly reduce the environmental impact of its synthesis.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The preparation of pyridine (B92270) N-oxides traditionally involves oxidation with peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. arkat-usa.orggoogle.com While effective, these methods often lack sustainability due to the use of hazardous reagents and the generation of stoichiometric waste. Future research should focus on developing greener, more efficient, and catalytic routes for the synthesis of Pyridine, 2-(methylsulfonyl)-, 1-oxide.

Promising sustainable methods that could be adapted for this target molecule include:

Catalytic Oxidation with Hydrogen Peroxide : Utilizing H₂O₂ as the terminal oxidant is highly desirable as its only byproduct is water. Catalytic systems employing methyltrioxorhenium (MTO) or sodium tungstate (Na₂WO₄) have proven effective for other pyridine derivatives and represent a key avenue for exploration. arkat-usa.orgccspublishing.org.cn

Solid-State Oxidants : The use of stable, easy-to-handle solid oxidants like urea-hydrogen peroxide (UHP) or sodium percarbonate offers a safer alternative to concentrated peroxide solutions. organic-chemistry.org These reagents have been successfully used for the N-oxidation of various nitrogen heterocycles. organic-chemistry.org

Enzyme-Catalyzed Oxidation : Biocatalysis presents an environmentally benign approach. Investigating enzymatic systems capable of selectively oxidizing the pyridine nitrogen in the presence of the sulfonyl group could lead to highly sustainable synthetic processes.

Table 1: Comparison of Synthetic Routes for Pyridine N-Oxides
MethodOxidantCatalyst/ConditionsAdvantagesChallenges for Target Molecule
Traditionalm-CPBAChlorinated SolventsHigh efficiency, well-establishedStoichiometric waste, hazardous reagents
TraditionalH₂O₂ / Acetic AcidHigh temperaturesInexpensive oxidantCorrosive, difficult product purification
SustainableH₂O₂Methyltrioxorhenium (MTO)Catalytic, clean byproduct (H₂O) arkat-usa.orgCatalyst cost and stability
SustainableSodium PercarbonateRhenium-based catalystsSolid, stable oxidant source organic-chemistry.orgCatalyst recovery and reuse
SustainableUrea-Hydrogen Peroxide (UHP)Solvent-free or mild conditionsInexpensive, safe to handle organic-chemistry.orgReaction kinetics and selectivity

Exploration of Undiscovered Reactivity Modes

The pyridine N-oxide functionality is known to activate the pyridine ring toward both electrophilic and nucleophilic substitution, typically at the 2- and 4-positions. scripps.eduyoutube.com The presence of the 2-(methylsulfonyl) group is expected to strongly influence this reactivity, potentially enabling novel chemical transformations.

Future avenues for exploration include:

C-H Functionalization : Direct C-H activation is a cornerstone of modern synthesis. The N-oxide group can act as a directing group for transition-metal-catalyzed C-H functionalization at the ortho position. researchgate.net For this compound, this would target the C6 position, providing a direct route to highly substituted pyridine derivatives.

Photocatalysis and Radical Chemistry : Pyridine N-oxides have been shown to participate in single-electron chemistry. digitellinc.com Investigating the photoinduced reactions of the target compound could uncover new pathways, such as radical additions or cyclizations. The N-oxide can serve as a redox auxiliary and radical acceptor, potentially enabling novel bond formations. researchgate.net

Rearrangement Reactions : Pyridine N-oxides with 2-alkyl substituents can undergo scripps.eduscripps.edu-sigmatropic rearrangements upon acylation of the N-oxide oxygen. chemtube3d.com Exploring analogous reactions with the 2-(methylsulfonyl) group could lead to novel heterocyclic scaffolds.

Advanced Catalyst Design Utilizing Pyridine N-Oxide Architectures

Pyridine N-oxides are versatile Lewis basic organocatalysts and ligands in transition metal catalysis. scripps.edunih.gov Their utility stems from the nucleophilicity of the oxygen atom, which can activate substrates, particularly organosilicon reagents. nih.gov The electronic properties of this compound make it an intriguing candidate for catalyst development.

Key research directions are:

Asymmetric Organocatalysis : Chiral pyridine N-oxides have emerged as a powerful class of asymmetric catalysts. nih.govacs.org Future work could involve the synthesis of chiral derivatives of this compound. The strong electron-withdrawing sulfonyl group could significantly modulate the Lewis basicity and catalytic activity of the N-oxide oxygen, potentially leading to catalysts with unique reactivity and selectivity.

Ligand Development for Transition Metal Catalysis : The N-oxide can serve as a ligand in coordination chemistry. wikipedia.org The electronic signature of the 2-(methylsulfonyl) group could influence the properties of metal complexes, affecting their stability, solubility, and catalytic performance in reactions such as cross-coupling or C-H activation.

Hydrogen Atom Transfer (HAT) Catalysis : Recent studies have demonstrated that pyridine N-oxides can function as highly effective HAT catalysts under photocatalytic conditions. digitellinc.comresearchgate.net The electrophilicity of the target molecule could be harnessed to develop new catalysts for the functionalization of C-H bonds via a radical-mediated pathway.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and simplified scalability. organic-chemistry.org The synthesis and subsequent functionalization of this compound are well-suited for this technology.

Future research should focus on:

Continuous N-Oxidation : The N-oxidation of pyridines has been successfully translated to a continuous flow process using packed-bed microreactors with catalysts like titanium silicalite (TS-1) and H₂O₂ as the oxidant. organic-chemistry.orgresearchgate.net This approach has been shown to be safer, greener, and highly efficient, capable of operating for hundreds of hours without loss of activity. organic-chemistry.org Applying this technology to the synthesis of the target compound could enable safe, large-scale production.

Telescoped Reactions : Flow chemistry allows for the "telescoping" of multiple reaction steps into a single, continuous process. A flow reactor for the synthesis of this compound could be directly coupled to a second reactor for its subsequent C-H functionalization, nitration, or other transformations, streamlining the production of complex derivatives. researchgate.net

Table 2: Comparison of Batch vs. Flow Synthesis for Pyridine N-Oxidation
ParameterBatch ReactorContinuous Flow Microreactor organic-chemistry.org
Process Safety Potential for thermal runaway with exothermic reactionsExcellent heat transfer, small reaction volume, inherently safer
Efficiency Longer reaction times, lower space-time yieldSignificantly shorter reaction times (minutes vs. hours), high throughput
Scalability Difficult, requires reactor redesignSimple, by extending operation time ("scaling out")
Environmental Impact Often requires hazardous solvents/reagentsEnables use of greener reagents (e.g., H₂O₂) and efficient catalyst use
Reported Yields VariableUp to 99%

Synergistic Computational-Experimental Approaches for Mechanism Discovery

The combination of computational modeling and experimental studies provides a powerful tool for understanding reaction mechanisms and designing new chemical systems. For this compound, this synergistic approach can accelerate discovery.

Future investigations could include:

Predicting Reactivity : Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule, predict sites of reactivity, and calculate the energies of reaction intermediates and transition states. acs.orgnih.gov This can guide experimental efforts by identifying the most promising reaction pathways to explore.

Elucidating Catalytic Cycles : For reactions where derivatives of the target molecule are used as catalysts or ligands, computational studies can help elucidate complex mechanistic pathways. For instance, in palladium-catalyzed reactions, computation can distinguish between different catalytic cycles and identify the rate-determining step, as has been done for the direct arylation of pyridine N-oxide. nih.gov

Rational Catalyst Design : By understanding the non-covalent interactions and electronic factors that govern catalysis, computational models can be used to rationally design new, more effective catalysts based on the this compound scaffold. This approach has been successfully used to understand how chiral pyridine N-oxide catalysts achieve high enantioselectivity. acs.orgx-mol.net

Q & A

Basic: What synthetic strategies are effective for introducing sulfonyl groups to pyridine N-oxide derivatives?

The introduction of sulfonyl groups to pyridine N-oxide frameworks often involves nucleophilic substitution or oxidation reactions. For example, phenyl vinyl sulfoxide has been used as a sulfonylating agent under reflux conditions in 1,4-dioxane to generate sulfonyl-substituted pyridines . Additionally, sulfonyl groups can be introduced via Michael addition or electrophilic aromatic substitution, with NaH in DMF as a base to stabilize intermediates . Reaction optimization should prioritize solvent polarity and temperature to avoid side products like over-oxidation or dimerization.

Basic: How can NMR spectroscopy distinguish structural isomers of pyridine N-oxide derivatives?

NMR is critical for differentiating regioisomers. For 2-(methylsulfonyl)pyridine 1-oxide, the deshielding effect of the sulfonyl group at position 2 causes distinct splitting patterns in 1H^1H NMR (e.g., aromatic protons at C3 and C5 show coupling constants >2 Hz due to anisotropic effects). 13C^{13}C NMR can confirm the sulfonyl group’s position via carbonyl carbon shifts (~110–120 ppm for sulfonyl-attached carbons) . In advanced cases, NOESY or COSY experiments resolve steric interactions between the sulfonyl group and adjacent substituents .

Advanced: What mechanistic pathways explain stereoselectivity in annulation reactions involving 2-enoyl-pyridine N-oxide?

Catalytic asymmetric [3+3] annulation of 2-enoyl-pyridine N-oxide with ketones involves organocatalysts (e.g., L-Pro-K or thiourea derivatives) that enforce stereocontrol via hydrogen bonding and π-π interactions. The sulfonyl group’s electron-withdrawing nature polarizes the enoyl moiety, favoring nucleophilic attack at the γ-position. Stereoselectivity arises from catalyst-induced facial discrimination, as shown by HPLC analysis of diastereomers (e.g., 40% ee with L-tert-Leu-K) . Computational modeling (DFT) of transition states further supports steric and electronic contributions to enantioselectivity .

Advanced: How do pyridine N-oxide derivatives coordinate with lanthanides, and what factors influence ligand denticity?

Pyridine N-oxide platforms functionalized with phosphoryl groups (e.g., 2-{[diphenylphosphoryl]methyl}pyridine 1-oxide) exhibit variable denticity when binding lanthanides. Molecular mechanics suggest tridentate or pentadentate modes, but solid-state X-ray structures reveal mixed chelating/bridging interactions. For example, {Eu(7)(NO3_3)2_2(EtOAc)0.5_{0.5}(H2_2O)0.5_{0.5}} forms a tetradentate complex due to steric constraints from bulky phosphoryl groups . Solvent polarity and counterion choice (e.g., nitrate vs. acetate) significantly impact coordination geometry and extraction efficiency in f-element separations .

Basic: What solvent polarity effects are observed in the fluorescence properties of pyridine N-oxide-based probes?

Pyridine N-oxide derivatives with carbazole substituents (e.g., 4-(9H-carbazol-9-yl)pyridine 1-oxide) exhibit solvatochromism due to large excited-state dipole moments (~15–20 D). In polar solvents (e.g., DMSO), emission spectra redshift by 50–70 nm compared to nonpolar solvents (e.g., hexane), attributed to stabilization of the charge-separated excited state. These properties enable their use as fluorescent polarity probes, with sensitivity validated via Lippert-Mataga plots .

Advanced: How do computational methods aid in predicting reactivity of sulfonyl-modified pyridine N-oxide derivatives?

DFT calculations (e.g., B3LYP/6-31G*) model reaction pathways for sulfonyl group transformations. For example, the activation energy for sulfonyl migration in 2-(methylsulfonyl)pyridine 1-oxide is ~25 kcal/mol, explaining its thermal stability below 150°C. Frontier molecular orbital (FMO) analysis predicts nucleophilic attack sites, guiding functionalization strategies . MD simulations further assess steric hindrance in multi-dentate ligand systems .

Basic: What safety precautions are critical when handling pyridine N-oxide derivatives?

Pyridine N-oxide derivatives (e.g., 2-Pyridinol-1-oxide) require strict safety protocols:

  • Personal protective equipment (PPE): Gloves (nitrile) and goggles to prevent skin/eye contact (GHS hazard code H315/H319) .
  • Ventilation: Use fume hoods to avoid inhalation (H335).
  • First aid: Immediate rinsing with water for skin contact and medical consultation for ingestion .
  • Storage: Inert atmosphere (N2_2) at 2–8°C to prevent degradation .

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